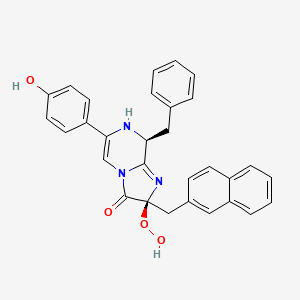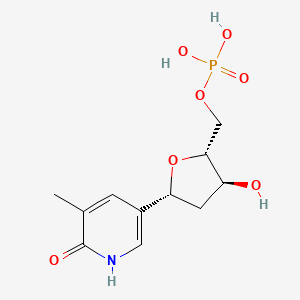![molecular formula C21H44NO9P B10776825 O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysophosphotidylserine is an emerging lysophospholipid mediator that acts through G protein-coupled receptors. It is detected in various tissues and cells and is thought to be produced mainly by the deacylation of phosphatidylserine. Lysophosphotidylserine has been known to stimulate the degranulation of mast cells and has immune-modulatory functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysophosphotidylserine is primarily produced by the deacylation of phosphatidylserine. This process involves the removal of a fatty acid group from phosphatidylserine, typically through the action of phospholipase A1 .
Industrial Production Methods
the enzymatic deacylation of phosphatidylserine using phospholipase A1 is a potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Lysophosphotidylserine undergoes various chemical reactions, including:
Hydrolysis: The primary reaction for its production, where phosphatidylserine is hydrolyzed by phospholipase A1.
Oxidation and Reduction: Specific details on oxidation and reduction reactions involving lysophosphotidylserine are limited.
Common Reagents and Conditions
Major Products Formed
Lysophosphotidylserine: The main product formed from the hydrolysis of phosphatidylserine.
Scientific Research Applications
Lysophosphotidylserine has several scientific research applications, including:
Chemistry: Studied for its role as a lipid mediator and its interactions with G protein-coupled receptors.
Biology: Investigated for its immune-modulatory functions and its role in stimulating mast cell degranulation.
Industry: Potential applications in the development of lipid-based drug delivery systems.
Mechanism of Action
Lysophosphotidylserine exerts its effects by acting through G protein-coupled receptors, specifically those in the P2Y family. These receptors are predominantly expressed in immune cells such as lymphocytes and macrophages. The binding of lysophosphotidylserine to these receptors triggers various immune responses, including the degranulation of mast cells .
Comparison with Similar Compounds
Similar Compounds
Lysophosphatidic Acid: Another lysophospholipid that acts through G protein-coupled receptors and has been extensively studied for its role in various biological processes.
Sphingosine-1-Phosphate: A well-characterized lysophospholipid involved in immune modulation and other physiological processes.
Uniqueness
Lysophosphotidylserine is unique due to its specific role in immune modulation and its ability to stimulate mast cell degranulation. Unlike lysophosphatidic acid and sphingosine-1-phosphate, lysophosphotidylserine’s receptors and signaling pathways are still being explored, making it a promising target for future therapeutic applications .
Properties
Molecular Formula |
C21H44NO9P |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)/t18-,19+,20?/m1/s1 |
InChI Key |
RPZLJDFLPRHXGM-LFPSWIHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


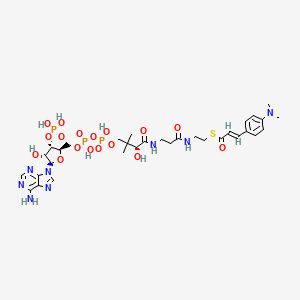
![3-[(2Z,5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776769.png)
![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
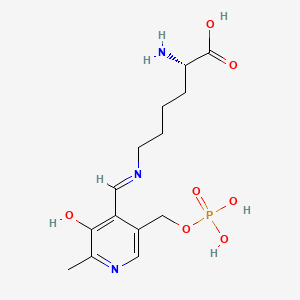
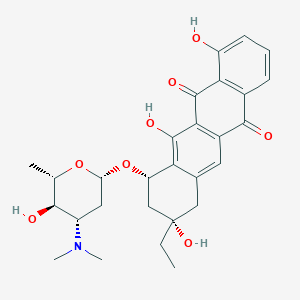
![2-[4-((2-Amino-4-oxo-3,4-dihydro-pyrido[3,2-D]pyrimidin-6-ylmethyl)-{3-[5-carbamoyl-3-(3,4-dihydroxy-5-phosphonooxymethyl-tetrahydro-furan-2-YL)-3H-imidazol-4-YL]-acryloyl}-amino)-benzoylamino]-pentanedioic acid](/img/structure/B10776786.png)
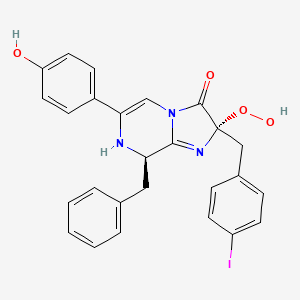
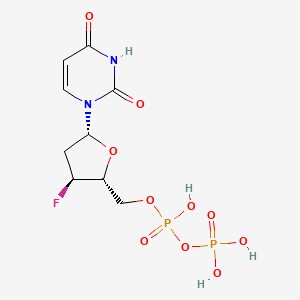
![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)
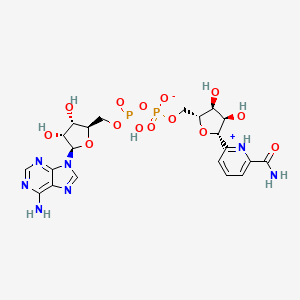

![2-[4-(Hydroxy-methoxy-methyl)-benzyl]-7-(4-hydroxymethyl-benzyl)-1,1-dioxo-3,6-bis-phenoxymethyl-1lambda6-[1,2,7]thiadiazepane-4,5-diol](/img/structure/B10776814.png)
